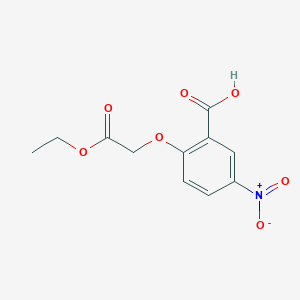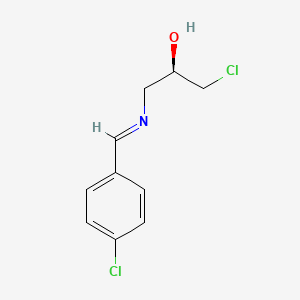
(R)-1-Chloro-3-((4-chlorobenzylidene)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol is an organic compound that features both chloro and amino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with ®-1-chloro-2-propanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of compounds with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable compound for developing new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of chloro and amino functional groups on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism by which ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and amino groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Chloroform: A simple organochlorine compound used as a solvent.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Epibatidine: A naturally occurring organochlorine compound with potent analgesic effects.
Uniqueness
®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol is unique due to its combination of chloro and amino functional groups, which confer distinct reactivity and potential applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C10H11Cl2NO |
|---|---|
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
(2R)-1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-10(14)7-13-6-8-1-3-9(12)4-2-8/h1-4,6,10,14H,5,7H2/t10-/m0/s1 |
Clave InChI |
LFVZLCKHDSVJFP-JTQLQIEISA-N |
SMILES isomérico |
C1=CC(=CC=C1C=NC[C@H](CCl)O)Cl |
SMILES canónico |
C1=CC(=CC=C1C=NCC(CCl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-Cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14800913.png)

![(13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14800923.png)
![2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid](/img/structure/B14800930.png)
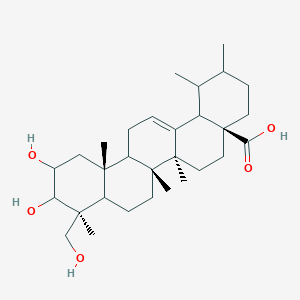
![8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800947.png)
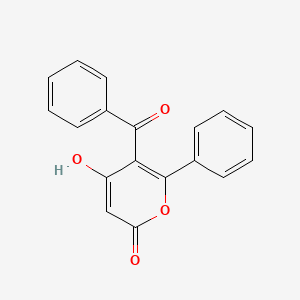
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)
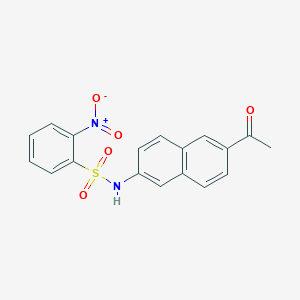
![8-[(2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800972.png)
![N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B14800974.png)
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
